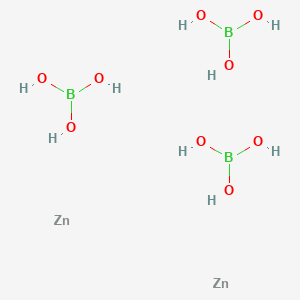
Diboron trizinc hexaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diboron trizinc hexaoxide is a chemical compound with the molecular formula ( \text{B}_2\text{O}_6\text{Zn}_3 ). It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is composed of boron, zinc, and oxygen atoms, forming a complex structure that exhibits interesting chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diboron trizinc hexaoxide can be synthesized through the reaction of zinc oxide with boric acid. The reaction typically occurs in a crystallizer containing a boric acid medium solution. The mixture of zinc oxide and boric acid is heated to a temperature range of 80 to 100°C for 5 to 7 hours. After the reaction, the product is filtered, washed, dried, and pulverized to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced crystallization and purification techniques helps in achieving the desired quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Diboron trizinc hexaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state boron and zinc compounds, while reduction reactions may produce lower oxidation state products.
Aplicaciones Científicas De Investigación
Diboron trizinc hexaoxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including borylation and diboration reactions.
Biology: The compound’s potential biological activity is being explored for applications in drug development and biochemical research.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic properties and its use in medical treatments.
Mecanismo De Acción
The mechanism of action of diboron trizinc hexaoxide involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s boron and zinc atoms play a crucial role in its reactivity and interactions. In chemical reactions, the boron atoms can act as Lewis acids, facilitating various transformations. In biological systems, the compound’s interaction with enzymes and other biomolecules is being studied to understand its potential effects and applications .
Comparación Con Compuestos Similares
Similar Compounds
Diboron trioxide: A compound with a similar boron-oxygen structure but without zinc.
Zinc borate: A compound containing zinc and boron, used in flame retardants and other applications.
Zinc oxide: A simple zinc compound with various industrial applications.
Uniqueness
Diboron trizinc hexaoxide is unique due to its combination of boron, zinc, and oxygen atoms, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
10192-46-8 |
|---|---|
Fórmula molecular |
BH3O3Zn |
Peso molecular |
127.2 g/mol |
Nombre IUPAC |
boric acid;zinc |
InChI |
InChI=1S/BH3O3.Zn/c2-1(3)4;/h2-4H; |
Clave InChI |
OMUGFZNEOIWQOD-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.[Zn].[Zn] |
SMILES canónico |
B(O)(O)O.[Zn] |
Key on ui other cas no. |
10192-46-8 |
Pictogramas |
Irritant |
Números CAS relacionados |
10361-94-1 |
Sinónimos |
diboron trizinc hexaoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















